molecular formula C31H34N4O8 B12426043 Darexaban-d3 (maleate)

Darexaban-d3 (maleate)

Cat. No.: B12426043
M. Wt: 593.6 g/mol
InChI Key: WHMPMUVISXATBH-ZNRNECGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Darexaban-d3 (maleate) is a synthetic compound that acts as a direct inhibitor of factor Xa, an essential enzyme in the coagulation cascade. It is used in the form of its maleate salt and was initially developed by Astellas Pharma. Darexaban-d3 (maleate) has been studied for its potential use as an anticoagulant and antithrombotic agent to prevent venous thromboembolism, stroke in patients with atrial fibrillation, and ischemic events in acute coronary syndrome .

Preparation Methods

The synthesis of Darexaban-d3 (maleate) involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformations. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Darexaban-d3 (maleate) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

Scientific Research Applications

    Chemistry: It is used as a model compound to study the inhibition of factor Xa and the development of new anticoagulant drugs.

    Biology: It is used in research to understand the role of factor Xa in the coagulation cascade and its implications in various diseases.

    Medicine: It has been investigated for its potential use in preventing venous thromboembolism, stroke in patients with atrial fibrillation, and ischemic events in acute coronary syndrome.

    Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems

Mechanism of Action

Darexaban-d3 (maleate) exerts its effects by directly inhibiting factor Xa, an essential enzyme in the coagulation cascade. Factor Xa is responsible for the conversion of prothrombin to thrombin, which then converts fibrinogen to fibrin, leading to clot formation. By inhibiting factor Xa, Darexaban-d3 (maleate) prevents the formation of thrombin and subsequently reduces the formation of blood clots .

Comparison with Similar Compounds

Darexaban-d3 (maleate) can be compared with other factor Xa inhibitors such as rivaroxaban, apixaban, and edoxaban. While all these compounds share a similar mechanism of action, Darexaban-d3 (maleate) is unique in its specific chemical structure and pharmacokinetic properties. The development of Darexaban-d3 (maleate) was discontinued in 2011, which sets it apart from other factor Xa inhibitors that are currently in clinical use .

Properties

Molecular Formula

C31H34N4O8

Molecular Weight

593.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;N-[2-hydroxy-6-[[4-(trideuteriomethoxy)benzoyl]amino]phenyl]-4-(4-methyl-1,4-diazepan-1-yl)benzamide

InChI

InChI=1S/C27H30N4O4.C4H4O4/c1-30-15-4-16-31(18-17-30)21-11-7-19(8-12-21)27(34)29-25-23(5-3-6-24(25)32)28-26(33)20-9-13-22(35-2)14-10-20;5-3(6)1-2-4(7)8/h3,5-14,32H,4,15-18H2,1-2H3,(H,28,33)(H,29,34);1-2H,(H,5,6)(H,7,8)/b;2-1+/i2D3;

InChI Key

WHMPMUVISXATBH-ZNRNECGQSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)O)NC(=O)C3=CC=C(C=C3)N4CCCN(CC4)C.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN1CCCN(CC1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3O)NC(=O)C4=CC=C(C=C4)OC.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.